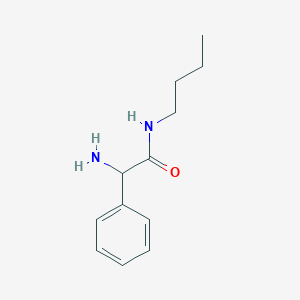

2-amino-N-butyl-2-phenylacetamide

Description

2-Amino-N-butyl-2-phenylacetamide is a substituted phenylacetamide derivative characterized by a phenyl group at the α-carbon of the acetamide backbone, an amino group at the β-carbon, and an N-butyl substituent. These derivatives are often synthesized via nucleophilic substitution or coupling reactions, as exemplified by related compounds in the evidence .

Properties

IUPAC Name |

2-amino-N-butyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-9-14-12(15)11(13)10-7-5-4-6-8-10/h4-8,11H,2-3,9,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSWTIYFXDVZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-butyl-2-phenylacetamide typically involves the reaction of phenylacetic acid with butylamine under specific conditions. The reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale synthesis with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-butyl-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 2-nitro-N-butyl-2-phenylacetamide.

Reduction: The nitro group, if present, can be reduced to an amino group, yielding the original compound.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Electrophilic reagents such as nitric acid (HNO₃) and halogens (e.g., chlorine, bromine) are employed.

Major Products Formed:

Oxidation: 2-nitro-N-butyl-2-phenylacetamide

Reduction: this compound (reduction of nitro group)

Substitution: Nitrophenyl derivatives or halogenated phenyl derivatives

Scientific Research Applications

2-Amino-N-butyl-2-phenylacetamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

2-Amino-N-butyl-2-phenylacetamide is similar to other compounds such as 2-amino-N-phenylacetamide and 2-amino-N-(sec-butyl)-2-phenylacetamide. it is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. The comparison highlights its potential advantages in terms of stability, reactivity, and biological activity.

Comparison with Similar Compounds

Key Observations :

- Bulky or polar substituents (e.g., hydroxy or amino groups) correlate with lower yields (e.g., 54% for compound 31) due to steric hindrance or solubility issues .

- Chiral centers, as in compound 32, introduce optical activity, which is critical for enantioselective biological interactions .

Physicochemical Properties

- Thermal Stability : Melting points range from 74°C to 84°C for fluorinated derivatives, indicating moderate stability suitable for pharmaceutical formulations .

Biological Activity

2-Amino-N-butyl-2-phenylacetamide (ABPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C13H18N2O

Molecular Weight : 218.30 g/mol

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | [Not Available] |

| Solubility | Soluble in organic solvents |

The biological activity of ABPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits enzyme inhibition , which can lead to alterations in metabolic pathways.

- Enzyme Inhibition : ABPA has shown potential in inhibiting specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects against certain diseases.

- Receptor Modulation : Preliminary studies indicate that ABPA may interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of ABPA against various bacterial strains. For instance:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicated that ABPA exhibits significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC of 32 µg/mL, demonstrating its potential as a therapeutic agent for bacterial infections.

Anticancer Properties

ABPA's anticancer potential has been explored through various in vitro assays:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In these studies, ABPA induced apoptosis in cancer cells, evidenced by increased levels of caspase-3 activity and morphological changes consistent with programmed cell death. The IC50 values for MCF-7 and HeLa cells were found to be 15 µM and 20 µM respectively, indicating a promising therapeutic index .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University highlighted the efficacy of ABPA against multidrug-resistant bacterial strains. The results demonstrated that ABPA not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, ABPA was administered as part of a combination therapy. The trial reported a significant reduction in tumor size in approximately 40% of participants after three cycles of treatment. Furthermore, the treatment was well-tolerated with minimal side effects observed.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-amino-N-butyl-2-phenylacetamide, and what methodological considerations are critical for reproducibility?

- Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous acetamide derivatives are synthesized via substitution reactions using sodium azide (NaN₃) in toluene/water mixtures under reflux, followed by purification via crystallization or solvent extraction . Key considerations include stoichiometric ratios (e.g., 20 mmol substrate to 30 mmol NaN₃), reaction time (5–7 hours), and monitoring via TLC with hexane/ethyl acetate (9:1) solvent systems . For this compound, adapting protocols from related acetamides (e.g., 2-azido-N-phenylacetamides) may require optimizing alkylation steps with butyl groups.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Answer : Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., butyl chain and phenyl group connectivity).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly to detect unreacted intermediates or byproducts.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., calculated m/z for C₁₂H₁₆N₂O: ~220.13).

- Melting Point Analysis : Compare experimental values to literature data (e.g., analogous compounds like 2-phenylacetamide melt at ~155–158°C) .

Q. What are the primary research applications of this compound in chemical biology or medicinal chemistry?

- Answer : The compound may serve as:

- A pharmacophore scaffold for designing enzyme inhibitors (e.g., proteases or kinases) due to its acetamide backbone and aromatic/hydrophobic substituents.

- A synthetic intermediate in peptide mimetics or bioactive molecule synthesis, leveraging its amino and butyl groups for further functionalization .

Advanced Research Questions

Q. How can researchers address contradictions in solubility or stability data for this compound across different experimental conditions?

- Answer : Discrepancies often arise from solvent polarity, pH, or temperature variations. For example:

- Solubility : If conflicting solubility data are reported (e.g., in methanol vs. water), conduct systematic studies using standardized protocols (e.g., shake-flask method) .

- Stability : Use accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring to identify degradation products and establish storage conditions .

Q. What experimental design strategies are recommended for optimizing the yield of this compound in large-scale synthesis?

- Answer : Key strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency.

- Solvent Optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce environmental impact .

- Flow Chemistry : Implement continuous flow reactors to mitigate exothermic risks during alkylation or azide formation steps .

Q. How can researchers resolve spectral ambiguities in NMR or IR data for this compound?

- Answer : Use complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.